Rotiorinol A
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H26O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(9R,9aR)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9-hydroxy-9a-methyl-9H-furo[3,2-g]isochromen-2-one |
InChI |
InChI=1S/C23H26O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13,21,25H,6H2,1-5H3/b8-7+,14-9+/t13-,21+,23+/m0/s1 |
InChI Key |
QXVIQXFZWZQGMX-CBNFSBMOSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=CC3=C(C(=O)O[C@]3([C@@H](C2=CO1)O)C)C(=O)C |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(C2=CO1)O)C)C(=O)C |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation of Rotiorinol a
Identification of Fungal Producers
The biosynthesis of Rotiorinol A is attributed to specific fungal organisms, primarily within the Chaetomium genus.
Chaetomium cupreum stands as the principal and originally identified producer of this compound. wikipedia.orgnih.gov Research into the secondary metabolites of Chaetomium cupreum CC3003 led to the initial discovery of this compound, along with its analogues Rotiorinol B and C. nih.govresearchgate.net This particular strain was investigated for its potential as a biocontrol agent, and its chemical constituents were explored for antifungal properties. researchgate.netresearchgate.net C. cupreum is known for its ability to produce a diverse array of metabolites, including various pigments and compounds with antifungal activity. wikipedia.org The production of this compound is part of this species' complex secondary metabolism, which has garnered interest for potential applications in biotechnology and agriculture. wikipedia.org
The genus Chaetomium is a large and diverse group of fungi, comprising approximately 95 recognized species. nih.govwikipedia.org These fungi are known for their prolific production of over 200 different bioactive secondary metabolites, including azaphilones, xanthones, terpenoids, and steroids. nih.gov Given this metabolic diversity, other species within the Chaetomium genus are considered strong candidates for producing this compound or its structural variants. Species like Chaetomium globosum are also known to produce a variety of azaphilones, highlighting the biosynthetic potential of the genus. wikipedia.org
Furthermore, many Chaetomium species exist as endophytic fungi, living symbiotically within the tissues of host plants without causing disease. mdpi.com Endophytic fungi are recognized as a significant source of novel bioactive compounds. researchgate.netmdpi.com The intimate relationship between endophytes and their host plants can stimulate the production of unique secondary metabolites. mdpi.comnih.gov Therefore, the exploration of endophytic Chaetomium strains from various plant hosts presents a promising avenue for discovering new producers of this compound and other related azaphilones.
Methodologies for Compound Isolation and Purification
The isolation and purification of this compound from fungal cultures is a multi-step process that relies on standard phytochemical techniques. The general workflow begins after the cultivation of the fungus, such as Chaetomium cupreum, in a suitable liquid or solid medium.
Extraction : The fungal culture, including both the mycelium and the culture broth, is extracted using organic solvents. Typically, solvents like ethyl acetate (B1210297) are used to partition the secondary metabolites from the aqueous culture filtrate. mdpi.com The mycelium may be extracted separately after being dried and ground.
Crude Extract Preparation : The organic solvent fractions are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing a mixture of compounds.
Chromatographic Separation : The crude extract is then subjected to a series of chromatographic techniques to separate the individual components. This often starts with column chromatography over a stationary phase like silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).
Final Purification : Fractions containing the compound of interest are further purified, often using preparative High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com This technique allows for the isolation of highly pure compounds.
The success of each step is monitored using analytical techniques such as Thin-Layer Chromatography (TLC) to identify fractions containing this compound.
Advances in Structural Elucidation Techniques
Determining the precise chemical structure of a novel natural product like this compound requires the application of advanced analytical methods.
The elucidation of this compound's planar structure was accomplished through the comprehensive use of high-resolution spectroscopic techniques. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : This technique is crucial for determining the exact molecular weight and, consequently, the molecular formula of the compound. For this compound, HR-ESI-MS provided the elemental composition, which is the first step in identifying it as a new compound. acgpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is employed.
¹H NMR : Identifies the different types of protons in the molecule and their immediate electronic environment.
¹³C NMR : Identifies the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the assembly of the complete molecular skeleton.
Table 1: Spectroscopic Data for this compound
| Technique | Data Obtained | Structural Information Revealed |
| HR-ESI-MS | Precise mass-to-charge ratio | Molecular Formula (e.g., C₂₃H₂₈O₆) |
| ¹H NMR | Chemical shifts, coupling constants, integration | Proton environments and adjacencies |
| ¹³C NMR | Chemical shifts | Number and type of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃) |
| 2D NMR | Correlation peaks (COSY, HSQC, HMBC) | Connectivity of the C-H framework, assembly of structural fragments |
Beyond the 2D structure, determining the absolute three-dimensional arrangement of atoms (stereochemistry) is critical. quimicaorganica.org For this compound, its absolute configuration was rigorously established using a combination of chemical and analytical methods. nih.govresearchgate.net
Modified Mosher's Method : This is a chemical derivatization technique used in NMR spectroscopy. The molecule is reacted with a chiral reagent (Mosher's acid), and the resulting diastereomeric esters are analyzed by ¹H NMR. The differences in chemical shifts of protons near the reaction site allow for the assignment of the absolute configuration of the chiral center. nih.gov
X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a molecule. It involves irradiating a single crystal of the compound (or a suitable derivative) with X-rays. The diffraction pattern produced is used to calculate the precise position of every atom in the molecule. For this compound, an X-ray analysis of its acetate derivative provided unambiguous proof of its absolute stereochemistry. nih.gov
Conformational analysis , which studies the different spatial arrangements of a molecule that result from the rotation around single bonds, provides further insight into the molecule's preferred shape and stability. ucsd.eduwindows.net This analysis, often aided by computational modeling, complements the experimental data to build a complete picture of the molecule in three-dimensional space.
Biosynthetic Pathways and Genetic Foundations of Rotiorinol a
Proposed Biosynthetic Routes for Azaphilone Core Structure
The biosynthesis of azaphilones, including Rotiorinol A, originates from polyketide pathways. nih.gov The core structure, a highly oxygenated pyranoquinone bicycle, is assembled by a Non-Reducing Polyketide Synthase (NR-PKS). researchgate.net These enzymes iteratively condense acetyl-CoA and malonyl-CoA units to create a linear polyketide chain. While the general scheme is conserved, the precise nature of the starter unit and the number of extension units can vary, leading to the vast structural diversity observed in the azaphilone family.
Studies on related azaphilones like sclerotiorin (B1681566) suggest the skeleton is formed from the linkage of acetate (B1210297) and formate (B1220265) molecules through an acetate-malonate pathway. bioline.org.brbioline.org.br The process involves the condensation of two poly-β-ketide chains. bioline.org.brbioline.org.br Following the synthesis of the polyketide chain, it undergoes a series of cyclization and oxidation reactions to form the fundamental bicyclic azaphilone core. researchgate.net This core is the common precursor that is subsequently tailored by a variety of enzymes to produce the final, diverse azaphilone structures. nih.gov
Elucidation of Post-Polyketide Modifications and Enzymatic Transformations
Following the construction of the azaphilone core by the NR-PKS, a suite of tailoring enzymes modifies the intermediate to generate the final structure of this compound. The biosynthesis of this compound is closely linked to that of sclerotiorin, a related chlorinated azaphilone. nih.govresearchgate.net In some fungi, such as Penicillium sclerotiorum, the production of either sclerotiorin or rotiorin (B610563) can be influenced by the composition of the culture medium. bioline.org.br
The biosynthesis of sclerotiorin-like metabolites, which includes compounds structurally similar to this compound like isorotiorin, is proposed to involve a second, Highly-Reducing Polyketide Synthase (HR-PKS). nih.govresearchgate.net This dual-PKS system is a key feature of this biosynthetic pathway. While the NR-PKS builds the pyranoquinone core, the HR-PKS is responsible for synthesizing the acyl side chain, which is then attached to the core.
The specific enzymatic transformations that convert the common intermediate into this compound involve a series of oxidations, reductions, and cyclizations. Key enzymes catalyzing these steps typically include:
Oxidoreductases/Dehydrogenases: These enzymes are crucial for modifying the oxidation states at various positions on the azaphilone core and the side chain.
Acyltransferases: An acyltransferase is responsible for ligating the side chain, synthesized by the HR-PKS, to the azaphilone core.
Cyclases/Lactonases: These enzymes may be involved in the final cyclization events, such as the formation of the γ-lactone ring often seen in this family of compounds. researchgate.net
For this compound, the specific sequence of these modifications leads to its unique stereochemistry and pattern of substituents.
Genetic Basis of this compound Biosynthesis
The enzymes responsible for producing this compound are encoded by genes clustered together in the fungal genome, forming a Biosynthetic Gene Cluster (BGC). nih.govfrontiersin.org Studying these BGCs provides fundamental insights into the molecule's biosynthesis.
While a BGC specifically designated for this compound has not been definitively characterized in all producing organisms, research on the closely related sclerotiorin provides a clear model. A BGC for sclerotiorin-like metabolites, designated the scl cluster, was identified in Penicillium meliponae. nih.govresearchgate.net This discovery was made through genome mining, a process that scans the fungal genome for sequences homologous to known biosynthetic genes. nih.govresearchgate.net
The scl cluster contains all the necessary genetic information for the synthesis of metabolites like sclerotiorin and isorotiorin. nih.govresearchgate.net The key genes within this cluster and their putative functions are outlined below.
| Gene (in P. meliponae) | Putative Function | Role in Biosynthesis |
| sclI | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the polyketide backbone for the azaphilone core. |
| sclA | Highly-Reducing Polyketide Synthase (HR-PKS) | Synthesizes the acyl side chain. |
| sclB | FAD-dependent monooxygenase | Catalyzes oxidation/hydroxylation steps. |
| sclC | Acyltransferase | Attaches the side chain to the azaphilone core. |
| sclD | Short-chain dehydrogenase/reductase (SDR) | Involved in reduction/oxidation tailoring steps. |
| sclE | Ankyrin repeat domain protein | Likely involved in protein-protein interactions. |
| sclF | FAD/FMN-dependent oxidoreductase | Catalyzes oxidation/hydroxylation steps. |
| sclG | Haloacid dehalogenase-like hydrolase | May be involved in chlorination for related compounds. |
| sclH | Major Facilitator Superfamily (MFS) transporter | Exports the final product out of the cell. |
| sclR | Fungal-specific Zn(II)2Cys6 transcription factor | Regulates the expression of other genes in the cluster. |
Table based on data from the sclerotiorin biosynthetic gene cluster in Penicillium meliponae. nih.govresearchgate.net
This cluster architecture, featuring dual PKS systems and a variety of tailoring enzymes, is characteristic of complex azaphilone biosynthesis.
The function of genes within biosynthetic clusters like scl is confirmed using molecular genetic techniques. jmicrobiol.or.kr These approaches are essential for linking specific genes to the steps in the biosynthetic pathway.
One primary technique is gene knockout . nih.govjmicrobiol.or.kr In this method, a specific gene within the cluster is inactivated or deleted from the fungal genome. The metabolic profile of the resulting mutant strain is then compared to the wild-type strain. For instance, the knockout of the sclA (HR-PKS) and sclI (NR-PKS) genes in P. meliponae resulted in a complete loss of pigmentation and abolished the production of all sclerotiorin-like metabolites, including isorotiorin. nih.govresearchgate.net This definitively proved their essential role in initiating the biosynthetic pathway.
Another powerful approach is heterologous expression . This involves transferring the entire BGC, or a subset of its genes, from the native producer into a different, more genetically tractable host organism, such as Aspergillus nidulans. nih.gov If the new host produces the compound of interest, it confirms the function of the transferred genes. This method can also be used to create engineered strains that overproduce specific intermediates, which can then be used in semi-synthetic routes to generate novel analogs. nih.gov
Together, genome mining to identify candidate clusters and molecular genetic manipulations to verify gene function provide a robust strategy for elucidating the complex biosynthetic pathways of natural products like this compound. jmicrobiol.or.kr
Molecular Mechanisms of Biological Activity of Rotiorinol a
Investigation of Antifungal Mechanistic Pathways
The antifungal activity of Rotiorinol A has been demonstrated against significant fungal pathogens, indicating its potential as a lead compound for antifungal agent development. Its mechanisms are believed to target fundamental components of the fungal cell.
This compound has shown significant inhibitory effects against the human pathogen Candida albicans and the plant pathogen Rigidoporus microporus, which causes white root rot disease in rubber trees. wikipedia.orgresearchgate.netdntb.gov.ua
Against Candida albicans, this compound demonstrated strong antifungal activity with a reported IC₅₀ value of 10.5 µg/mL. dntb.gov.uaaalto.fi This level of inhibition highlights its potential against opportunistic yeast infections.
The compound is also highly effective against Rigidoporus microporus. Studies have shown that this compound can inhibit the growth of this pathogen with an effective dose (ED₅₀) value of 26 µg/L. wikipedia.orgnih.gov At concentrations of 100 and 250 µg/L, it almost completely halted the growth of the fungal mycelium. wikipedia.org The primary target of azaphilone compounds is often the fungal cell wall or cell membrane. frontiersin.org The disruption of these structures leads to a loss of cellular integrity and ultimately cell death.
Table 1: Antifungal Activity of this compound
| Fungal Pathogen | Activity Metric | Value | Reference |
|---|---|---|---|
| Candida albicans | IC₅₀ | 10.5 µg/mL | dntb.gov.uaaalto.fi |
| Rigidoporus microporus | ED₅₀ | 26 µg/L | wikipedia.orgnih.gov |
| Rigidoporus microporus | Mycelium Fresh Weight Inhibition (at 50 µg/L) | 49.0% | wikipedia.org |
| Rigidoporus microporus | Mycelium Fresh Weight Inhibition (at 100 µg/L) | 97.8% | wikipedia.org |
While direct studies on this compound's interaction with specific fungal metabolic pathways are limited, its classification as an azaphilone provides insight into its likely mechanisms. Azaphilones are known to react with primary amines, a characteristic that allows them to form vinylogous γ-pyridones by exchanging their pyran oxygen with nitrogen from molecules like amino acids and nucleic acids. nih.gov This reactivity suggests a broad potential to interfere with various cellular processes by binding to essential proteins and genetic material.
The primary modes of antifungal action likely involve the disruption of the cell wall and cell membrane. frontiersin.org
Cell Wall Integrity: Antifungal agents can compromise the cell wall by inhibiting key enzymes responsible for its synthesis, such as 1,3-β-glucan synthase. frontiersin.orgresearchgate.net This leads to a structurally weak wall that cannot withstand osmotic stress.
Cell Membrane Function: Another critical target is the cell membrane, specifically the synthesis of ergosterol (B1671047), the primary sterol in fungal membranes. By binding to ergosterol or inhibiting enzymes in its biosynthetic pathway, such as lanosterol (B1674476) 14α-demethylase, this compound could disrupt membrane fluidity and function, leading to leakage of cellular contents. frontiersin.orgresearchgate.net
These interactions with fundamental structural components explain the potent and broad-spectrum antifungal activity observed for this compound and related compounds. mdpi.com
Analysis of Anti-Quorum Sensing Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation. frontiersin.orgmdpi.com The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. frontiersin.org
Currently, there is a lack of specific scientific studies investigating the direct effects of this compound on the quorum-sensing systems of Pseudomonas aeruginosa. While the broader class of fungal secondary metabolites has been explored for anti-QS properties, the specific activity of this compound in this context remains an area for future research.
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which offers protection from antibiotics and host immune responses. researchgate.netproquest.comnih.govnih.gov The disruption of biofilm is a key therapeutic goal. researchgate.net One abstract has noted that rotiorinol was reported in the context of inhibiting Staphylococcus aureus biofilm formation, but specific data on its effect against Pseudomonas aeruginosa biofilms are not available in the reviewed literature. nih.gov
Exploration of Immunomodulatory or Plant Defense Induction Pathways
While direct evidence of this compound acting as a plant defense elicitor is not yet established, the producing organism, Chaetomium cupreum, is known to induce resistance in plants against pathogens. slideshare.net As a key bioactive metabolite, this compound is likely involved in these interactions. The mechanisms employed by C. cupreum suggest pathways through which its secondary metabolites could function.
Plants possess innate immune systems that recognize pathogen-associated molecular patterns (PAMPs), triggering PAMP-triggered immunity (PTI), a basal defense response. researchgate.net Endophytic fungi like C. cupreum can activate these plant defense pathways, a phenomenon known as induced systemic resistance (ISR). This resistance is often mediated by signaling molecules such as jasmonic acid (JA) and ethylene (B1197577) (ET).
Studies on C. cupreum have identified several mechanisms that contribute to plant defense induction:
Enzyme Production: C. cupreum possesses genes for enzymes like xylanases, which can degrade pathogen cell walls and release oligosaccharide fragments that act as elicitors, triggering a plant's defense response. wikipedia.org
Gene Regulation: Inoculation of Eucalyptus globulus with C. cupreum led to the up-regulation of plant genes involved in defense, such as those encoding Snakin-2, an antimicrobial peptide, and other disease resistance proteins. dntb.gov.ua
Production of Bioactive Metabolites: C. cupreum produces various substances, including Rotiorinol, that have been shown to prevent plant diseases, suggesting they play a role in either directly inhibiting pathogens or inducing a resistance response in the host plant. slideshare.net
Therefore, it is hypothesized that this compound contributes to the ability of C. cupreum to protect its host plant by acting as a signaling molecule or a direct antimicrobial agent within the plant's tissues, thereby activating or augmenting the plant's own defense systems. frontiersin.orgfrontiersin.org
Preclinical and in Vitro / in Vivo Non Human Investigation of Cellular and Subcellular Effects
In Vitro Cellular Assays
In vitro assays are fundamental in preclinical research for providing initial insights into the biological effects of a compound at a cellular level. These studies utilize cultured cells and microorganisms in a controlled laboratory setting to determine cytotoxicity, effects on cell health, and antimicrobial potency.
Cytotoxicity and Growth Inhibition Studies in Diverse Cell Lines (excluding human clinical contexts)
While specific studies detailing the cytotoxic effects of Rotiorinol A on a broad range of non-human, non-microbial cell lines (such as murine fibroblasts or normal epithelial cells) are not extensively detailed in the reviewed literature, the general approach involves exposing these cells to the compound to determine its potential to cause cell death. Basal cytotoxicity assays measure the concentration of a substance that inhibits a cellular process by 50% (IC50) and are a standard method for assessing a compound's toxicity. nih.gov Such tests can be performed on various cell types, including mouse fibroblast cell lines (e.g., 3T3) and rat hepatic cell lines (e.g., Fa32), to understand the general toxicity profile of a chemical. nih.gov
Effects on Cellular Viability, Proliferation, and Apoptosis Induction
Detailed mechanistic studies on how this compound specifically affects cellular viability, proliferation, and apoptosis are not prominently available in the current body of research. However, the investigation of such effects is a critical step in preclinical analysis. Cellular viability assays measure the proportion of healthy, living cells, often by assessing metabolic activity or membrane integrity. nih.gov
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate target cells. anygenes.comteachmeanatomy.info This process can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway, which responds to internal cellular stress like DNA damage, and the extrinsic (death receptor) pathway, triggered by external signals. anygenes.comteachmeanatomy.info Evaluation of apoptosis induction typically involves assays that detect key events such as the activation of caspases, which are the enzymes that execute cell death, or the externalization of phosphatidylserine (B164497) on the cell surface. phcogj.com For this compound, specific investigations into its ability to trigger these apoptotic cascades have not been reported.
Evaluation in Various Microorganism Models (e.g., plant pathogens, human fungal pathogens)
This compound has demonstrated notable activity in various microorganism models, particularly against fungal pathogens of both plants and humans.
The compound, along with related metabolites from Chaetomium cupreum, has shown strong antifungal activity against the human pathogen Candida albicans. researchgate.netcabidigitallibrary.orgneliti.comijat-aatsea.com The potency of this activity is often quantified by the half-maximal inhibitory concentration (IC50).
**Table 1: Antifungal Activity of this compound and Related Compounds Against *Candida albicans***
| Compound | IC50 Value (µg/mL) | Reference(s) |
|---|---|---|
| This compound | 10.5 | researchgate.netresearchgate.net |
| Rotiorinol C | 16.7 | researchgate.net |
| (-)-Rotiorin | 24.3 | researchgate.net |
In addition to its effects on human pathogens, this compound has been evaluated against significant plant pathogens. Research has shown that pure Rotiorinol can inhibit the spore production of Colletotrichum gloeosporioides, the fungus responsible for anthracnose disease in various crops. ijat-aatsea.com
Table 2: Inhibition of Colletotrichum gloeosporioides Spore Production by Rotiorinol
| Concentration (ppm) | Growth Inhibition (%) | Reference(s) |
|---|---|---|
| 10 | 67.92 | ijat-aatsea.com |
| 50 | 72.27 | ijat-aatsea.com |
| 100 | 78.66 | ijat-aatsea.com |
| 500 | 88.67 | ijat-aatsea.com |
The producing organism, Chaetomium cupreum CC3003, is noted to inhibit a range of other plant pathogens, including Pyricularia oryzae, Fusarium oxysporum, and Phytophthora species, which is attributed to the production of antibiotic substances like rotiorinols. cabidigitallibrary.orgijat-aatsea.com
In Vivo Preclinical Models (Non-Human Animal Models)
In vivo studies in non-human animal models are essential for understanding a compound's behavior in a complex, living system, providing data on efficacy and interactions that cannot be replicated in vitro. nih.gov
Studies in Animal Models of Microbial Infections or Pathogen Challenges
Based on the available scientific literature, there are no reported studies investigating the effects of this compound in non-human animal models of microbial infections. Such studies would be a necessary future step to evaluate its potential therapeutic efficacy in a physiological system, for instance, in a mouse model of systemic candidiasis or a skin infection model. nih.gov
Assessment of Compound Activity in Relevant Biological Systems
While studies in animal models are lacking, this compound has been assessed in a relevant in vivo biological system: infected plants. The application of a nano-formulation of Rotiorinol has been shown to be effective in controlling anthracnose disease in coffee plants (Coffea arabica) caused by Colletotrichum gloeosporioides. neliti.comresearchgate.net This demonstrates the compound's activity and efficacy in a whole-organism, albeit non-animal, model.
**Table 3: Efficacy of Nano-Rotiorinol in Controlling Coffee Anthracnose *In Vivo***
| Treatment | Disease Reduction (%) | Reference(s) |
|---|---|---|
| Nano-Rotiorinol | 46.23 | neliti.comresearchgate.net |
| Powder Bio-formulation of C. cupreum | 54.77 | neliti.comresearchgate.net |
| Nano-Trichotoxin | 42.71 | neliti.comresearchgate.net |
| Spore Suspension of C. cupreum | 18.59 | neliti.comresearchgate.net |
Furthermore, Rotiorinol has been identified as one of the natural antibiotic substances tested for the ability to reduce anthracnose incidence on grapes, indicating its potential application in viticulture. frontiersin.org
Chemical Synthesis, Derivatization, and Structure Activity Relationship Studies
Total Synthesis Approaches to Rotiorinol A and Analogues
As of the current body of scientific literature, a total synthesis for this compound has not been reported. The compound is a natural product isolated from the fungus Chaetomium cupreum CC3003. nih.govpagepress.org While methods for the synthesis of the general azaphilone core structure have been developed, including strategies like buffer-mediated cycloisomerization of vinylogous acids and chemoenzymatic approaches, these have not yet been specifically applied to the complete synthesis of this compound. nih.govchemrxiv.orgacs.org The development of a total synthesis route remains a subject for future research, which would be crucial for producing larger quantities of the compound for further biological evaluation and for creating structurally diverse analogues.
Semisynthesis and Chemical Modification Strategies
Research into the semisynthesis and chemical modification of this compound is limited. The primary example of chemical modification comes from the initial study that first isolated the compound. In this work, an acetate (B1210297) derivative of this compound was prepared for the purpose of X-ray crystallographic analysis. nih.gov This chemical transformation was instrumental in confirming the absolute stereochemistry of the molecule. nih.gov
Beyond this specific derivatization for structural elucidation, dedicated studies on semisynthesis to create a library of modified compounds with potentially enhanced biological activities have not been published. Semisynthesis, which uses a naturally sourced starting material for further chemical modification, could provide a more efficient pathway to novel analogues than total synthesis, given the complexity of the natural product. researchgate.net
Structure-Activity Relationship (SAR) Investigations
The relationship between the chemical structure of this compound and its biological effects, particularly its antifungal activity, has been explored by comparing its activity with that of co-isolated, structurally related natural compounds. nih.gov The analysis of how structural differences among these compounds affect their potency provides initial insights into the key features necessary for activity. researchgate.net
A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. pensoft.netrsc.org While a formal pharmacophore model for this compound has not been developed, analysis of its structure and the activities of its analogues suggest the importance of several key elements:
The Azaphilone Core: The fused pyrano-quinone core is a defining feature of this class of compounds and is considered fundamental to their biological activity. frontiersin.org This rigid scaffold correctly positions the various functional groups for interaction with a biological target.
The Heptadienyl Side Chain: The long, unsaturated side chain at the C-3 position appears crucial for activity. The length and conformation of this chain likely contribute to the molecule's ability to bind to its target.
The Acetyl Group: The acetyl group at C-6 is a common feature in active azaphilones and may be involved in key binding interactions.
The Hydroxyl Group at C-9: The presence of a free hydroxyl group at the C-9 position on the core structure appears to be a significant contributor to the antifungal activity.
A comparative analysis of the antifungal activity of this compound and its co-isolated analogues against Candida albicans reveals critical structure-activity relationships. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of fungal growth, highlight the impact of specific functional groups.
This compound, which possesses a hydroxyl group at C-9 and an unsubstituted heptadienyl side chain, shows notable antifungal activity with an IC50 of 10.5 µg/mL. nih.gov In contrast, Rotiorinol B, which features an additional hydroxyl group on the side chain (at C-14), was found to be inactive. nih.gov This suggests that the introduction of a polar hydroxyl group on the otherwise lipophilic side chain is detrimental to its antifungal properties, possibly by interfering with its binding to the target site or altering its membrane-crossing ability.
Further comparisons underscore these findings. Rubrorotiorin, which lacks the C-9 hydroxyl group present in this compound, is significantly more potent, with an IC50 value of 0.6 µg/mL. nih.gov This indicates that while the C-9 hydroxyl is compatible with activity, it is not essential, and its absence dramatically enhances potency. Rotiorinol C, which has an additional hydroxyl group on the core, demonstrated an IC50 of 16.7 µg/mL, showing slightly weaker activity than this compound. nih.gov The compound (-)-rotiorin, another analogue, was weaker still with an IC50 of 24.3 µg/mL. nih.gov
These initial findings suggest that modifications to both the azaphilone core and the lipophilic side chain can have a profound impact on antifungal potency. Specifically, the polarity and substitution pattern of the side chain and the oxygenation pattern of the core are key determinants of activity.
| Compound | Key Structural Differences from this compound | Antifungal Activity vs. C. albicans (IC50) | Reference |
|---|---|---|---|
| Rubrorotiorin | Lacks C-9 hydroxyl group | 0.6 µg/mL | nih.gov |
| This compound | Baseline structure | 10.5 µg/mL | nih.gov |
| Rotiorinol C | Additional hydroxyl group on the core | 16.7 µg/mL | nih.gov |
| (-)-Rotiorin | Different core structure/stereochemistry | 24.3 µg/mL | nih.gov |
| Rotiorinol B | Additional hydroxyl group on side chain | Inactive | nih.gov |
| epi-Isochromophilone II | Different core structure/stereochemistry | Inactive | nih.gov |
Development of Novel this compound Derivatives and Hybrid Structures
The development of novel derivatives and hybrid structures based on the this compound scaffold is an area that remains to be explored. The creation of such compounds, guided by the initial SAR data, could lead to new antifungal agents with improved potency and selectivity. Strategies could involve modifying the side chain length, saturation, and functionalization, as well as altering the substitution patterns on the azaphilone core. However, published research on the synthesis and evaluation of such novel this compound-based structures is not currently available.
Advanced Analytical Methodologies in Rotiorinol a Research
Quantitative Analysis Techniques for Rotiorinol A in Biological and Fermentation Samples
Quantitative analysis is fundamental to determining the concentration of this compound in various samples, providing essential data for fermentation process optimization and bioactivity studies. uab.edu The primary challenges in analyzing these samples are often the low concentrations of the target analyte within a complex matrix. uab.edu Ensuring the integrity of biological samples from collection through analysis is critical for generating reliable data. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of secondary metabolites like this compound. torontech.com It separates components from a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). torontech.com
HPLC with Ultraviolet/Visible (UV/Vis) Detection: This is a common method where the detector measures the absorbance of UV or visible light by the compounds as they elute from the column. scioninstruments.com The selection of a specific wavelength, ideally the wavelength of maximum absorbance for this compound, allows for its quantification while minimizing interference from other components in the sample. jasco-global.com Diode Array Detectors (DAD) are a type of UV/Vis detector that can acquire a full UV/Vis spectrum, which aids in peak purity assessment and compound identification. jasco-global.compan.olsztyn.pl
HPLC with Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a higher level of sensitivity and specificity. measurlabs.com As components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured by the mass spectrometer. mst.or.jpresearchgate.net This allows for definitive identification based on molecular weight. nih.gov Techniques like tandem mass spectrometry (LC-MS/MS) further enhance selectivity, making it a method of choice for quantifying trace amounts of compounds in complex biological fluids. mst.or.jpnih.gov Reports on related compounds indicate that HPLC-MS is a suitable method for identifying mycotoxins, including rotiorinol, produced by fungi. aalto.fi
Table 1: Comparison of Chromatographic Detectors for this compound Analysis
| Feature | HPLC-UV/Vis | HPLC-MS |
|---|---|---|
| Principle | Measures light absorption by the analyte. scioninstruments.com | Measures the mass-to-charge ratio of ionized analyte. nih.gov |
| Selectivity | Moderate; based on chromophore activity. jasco-global.com | High; based on molecular mass and fragmentation. nih.gov |
| Sensitivity | Good, but generally lower than MS. jasco-global.com | Very high, suitable for trace analysis. measurlabs.com |
| Identification | Tentative, based on retention time and UV spectrum. pan.olsztyn.pl | Confident, based on precise mass and fragmentation pattern. nih.gov |
| Application | Routine quantification, purity testing. torontech.com | Trace quantification, structural confirmation, metabolomics. measurlabs.comnih.gov |
Spectroscopic methods provide detailed structural information and are indispensable tools in natural product research.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS is central to identifying molecules by measuring their mass-to-charge ratio. nih.govmsu.edu High-resolution mass spectrometry (HR-ESIMS) can provide the elemental formula of a compound, which is a critical step in identifying novel molecules like this compound. rhhz.net The fragmentation pattern of a molecule in the mass spectrometer offers further structural clues. msu.edu
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for elucidating the precise chemical structure of organic molecules. numberanalytics.com It works by observing the behavior of atomic nuclei in a strong magnetic field. numberanalytics.com One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms. numberanalytics.com Advanced two-dimensional (2D) NMR techniques are used to establish the connectivity between atoms, ultimately revealing the complete structure of this compound. slideshare.netunica.it For quantitative purposes (qNMR), a known amount of an internal standard can be added to the sample, allowing for the determination of the analyte's concentration by comparing integral values of specific signals. d-nb.info
Table 2: Advanced NMR Techniques in Structural Elucidation
| Technique | Information Provided |
|---|---|
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. numberanalytics.com |
| ¹³C NMR | Provides information on the number and type of carbon atoms in the molecule. numberanalytics.com |
| COSY | Correlated Spectroscopy; shows correlations between protons that are coupled to each other (typically through 2-3 bonds). numberanalytics.com |
| HSQC | Heteronuclear Single Quantum Coherence; correlates directly bonded proton and carbon atoms. numberanalytics.com |
| HMBC | Heteronuclear Multiple Bond Correlation; shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). numberanalytics.com |
| NOESY | Nuclear Overhauser Effect Spectroscopy; reveals spatial proximity between nuclei, aiding in stereochemistry determination. numberanalytics.com |
Metabolomics Approaches for Pathway and Bioactivity Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system, providing a functional readout of the cellular state. nih.govnih.gov This approach is powerful for understanding the biosynthetic pathway of this compound and for profiling its bioactivity.
Metabolomics studies can be broadly categorized as untargeted or targeted. frontlinegenomics.com Untargeted metabolomics aims to measure as many metabolites as possible in a sample to discover unexpected changes or novel compounds. nih.gov This discovery-based approach could be used to identify the conditions under which this compound is produced and to find other related metabolites. mdpi.com
Table 3: Workflow for Metabolomics-Guided Bioactivity Profiling
| Step | Description |
|---|---|
| 1. Sample Preparation | Quenching of metabolic activity and extraction of metabolites from biological samples (e.g., cell cultures, fermentation broth). frontlinegenomics.com |
| 2. Data Acquisition | Analysis of extracts using analytical platforms, typically LC-MS or GC-MS, to generate metabolic fingerprints. mdpi.com |
| 3. Data Processing & Analysis | Use of statistical and bioinformatics tools (e.g., PCA, PLS-DA) to identify significant metabolic features that differ between sample groups. omicstutorials.com |
| 4. Metabolite Identification | Annotation of significant features by matching spectral data (m/z, retention time, MS/MS fragments) to spectral libraries and databases. nih.gov |
| 5. Pathway Analysis | Mapping identified metabolites to known metabolic pathways to understand the biological processes being perturbed. omicstutorials.com |
| 6. Bioactivity Confirmation | In vitro or in vivo assays to confirm the biological activity of the identified metabolite (e.g., this compound) and validate the pathway hypothesis. nih.gov |
Method Validation and Quality Control in this compound Analysis
For analytical data to be considered reliable and meaningful, the methods used must undergo validation, and quality control procedures must be implemented. elementlabsolutions.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu
Key performance characteristics are evaluated during method validation, as outlined in guidelines such as those from the International Council for Harmonisation (ICH). europa.eulachmanconsultants.com These parameters ensure the method is accurate, precise, and specific for the analysis of this compound. elementlabsolutions.com
Quality control (QC) involves the processes and procedures designed to ensure the consistency and accuracy of laboratory results. This is achieved by routinely analyzing QC samples alongside study samples. acutecaretesting.org These QC samples are prepared at known concentrations (low, medium, and high) and are used to monitor the performance of the analytical method over time. elementlabsolutions.com Deviations in QC results can indicate issues with the instrument, reagents, or procedure, prompting corrective action to ensure that only high-quality data is reported. compliancequest.comusgs.gov
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description |
|---|---|
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). elementlabsolutions.com |
| Accuracy | The closeness of the measured value to the true or accepted reference value. elementlabsolutions.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at levels of repeatability and intermediate precision. elementlabsolutions.com |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage. elementlabsolutions.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uab.edu |
Biotechnological Production and Optimization Strategies
Microbial Fermentation Optimization for Enhanced Yields
Microbial fermentation is a cornerstone of biotechnology, used to produce a vast array of compounds, including antibiotics, enzymes, and other bioactive molecules. susupport.com The goal of optimization is to create the ideal environment for the producing microorganism, thereby increasing product yield and ensuring process consistency. researchgate.net For a target compound like Rotiorinol A, this involves a multi-faceted approach focusing on the microbial strain itself, its environmental conditions, and the physical system in which it is grown.
The inherent productivity of a wild-type microorganism is often too low for commercially viable production. ijrdo.org Therefore, the first step in developing a production process is typically strain improvement, which aims to enhance the metabolic capabilities of the microorganism. edscl.in These techniques can be broadly categorized into classical mutagenesis and modern genetic engineering.
Classical Mutagenesis : This traditional approach involves exposing the parent microbial strain to physical mutagens (e.g., UV radiation) or chemical mutagens (e.g., ethyl methanesulfonate) to induce random mutations in its genome. ijrdo.org Survivors are then screened for enhanced production of the desired metabolite. This method has the advantage of not being classified as genetic modification, which can be beneficial for regulatory purposes. ijrdo.org A key example of this method's success is the decades-long improvement of Penicillium chrysogenum strains for penicillin production. ijrdo.org
Genetic and Metabolic Engineering : Modern techniques offer precise, targeted modifications to the microbial genome. nih.gov Recombinant DNA technology allows for the cloning of genes and their expression in a host using expression vectors, which can significantly increase the amount of product formed. ijrdo.org Advanced tools like CRISPR/Cas9 enable highly specific gene editing, such as knocking out genes for competing metabolic pathways or inserting genes to enhance the synthesis of the target compound. By editing the genomes of bacteria or fungi, it is possible to optimize strains for specific purposes and alter characteristics related to product synthesis.
The objective of these strategies is to reprogram the microbe's metabolism to shift resources toward the overproduction of the target compound, bypassing its natural regulatory checkpoints. ijrdo.org
The yield of a secondary metabolite is profoundly influenced by the physicochemical environment of the fermentation. researchgate.net Optimizing culture conditions is a critical step to maximize the productivity of the chosen strain. researchgate.net Key parameters that require careful tuning include:
Media Composition : The choice of carbon and nitrogen sources is fundamental. Different microorganisms have different preferences that must be determined experimentally. For instance, studies on Streptomyces species have shown that starch and casein can be optimal carbon and nitrogen sources for producing bioactive metabolites. researchgate.net The concentration of these nutrients is also critical, as excessive amounts can sometimes lead to feedback inhibition or metabolic repression. researchgate.net
pH : The pH of the culture medium affects nutrient assimilation and enzyme activity. Most microorganisms have a narrow optimal pH range for growth and secondary metabolite production. For example, various Streptomyces species show optimal production at pH levels ranging from 5 to 7. scirp.org Maintaining pH is often necessary, as microbial metabolism can cause it to shift over time. scirp.org
Temperature : Temperature influences microbial growth rates and enzyme kinetics. The optimal temperature for growth may not be the same as the optimal temperature for the production of a specific metabolite. scirp.org In studies of Streptomyces, optimal production temperatures have been observed between 30°C and 35°C. scirp.org
Aeration and Agitation : For aerobic microorganisms, the dissolved oxygen (DO) concentration is a crucial parameter. Aeration (supplying air or oxygen) and agitation (stirring) are engineered to ensure sufficient oxygen transfer from gas bubbles to the microbial cells. nih.gov Agitation speed must be optimized to provide good mixing and oxygen distribution without causing excessive shear stress that could damage the cells. contentstack.com
The optimization process often involves a "one-factor-at-a-time" approach or more complex statistical methods like Response Surface Methodology (RSM) to study the interactions between different parameters. researchgate.netfrontiersin.org
Table 1: Examples of Optimized Culture Conditions for Bioactive Metabolite Production by Streptomyces Species This table presents illustrative data from studies on Streptomyces species to demonstrate the concept of optimizing culture conditions. The specific optimal conditions for producing this compound would require experimental determination.
| Parameter | Streptomyces spectabilis (Isolate R1) scirp.org | Streptomyces purpurascens (Isolate R3) scirp.org | Streptomyces coeruleorubidus (Isolate R5) scirp.org |
|---|---|---|---|
| Optimal pH | 5.0 | 7.0 | 6.0 |
| Optimal Temperature | 30°C | 30°C | 35°C |
| Optimal Carbon Source | Cellobiose | Starch | Mannitol |
| Optimal Nitrogen Source | Peptone | Casein | JBM (Soybean Meal) |
| Optimal Incubation Time | 5 Days | 8 Days | 6 Days |
Transferring a fermentation process from a laboratory shake flask to a large-scale industrial bioreactor is a major challenge. researchgate.net The goal of scale-up is to increase the production volume while maintaining the high yield and product quality achieved at the lab scale. researchgate.net
Bioreactor Design : The most common type of bioreactor used for microbial fermentation is the stirred-tank reactor (STR). researchgate.net Its design must account for gentle yet effective agitation to ensure homogeneity, efficient aeration to meet oxygen demands, and a system for controlling temperature and pH. researchgate.net For large-scale production, bioreactors are typically made of stainless steel with volumes that can reach thousands of liters. curiaglobal.com In recent years, single-use bioreactors have also become prevalent, offering flexibility and reducing the risk of cross-contamination. susupport.comfrontiersin.org
Process Scale-Up : During scale-up, it is impossible to keep all process parameters constant simultaneously. Therefore, engineers rely on dimensionless numbers or key parameters to maintain geometric and operational similarity. Common scale-up strategies include maintaining a constant power input per unit volume (P/V) or a constant impeller tip speed. contentstack.comletstalkacademy.com Maintaining a constant P/V, for example, often requires a decrease in the impeller's rotational speed (RPM) in the larger reactor to avoid excessive shear forces. letstalkacademy.com Computational Fluid Dynamics (CFD) is an increasingly used tool to simulate fluid dynamics within a large reactor, helping to predict and optimize mixing, mass transfer, and gas distribution before construction. contentstack.com
Biotransformation Applications for this compound Precursors or Analogues
Biotransformation is a powerful strategy that uses whole microbial cells or purified enzymes to perform specific chemical reactions on a supplied substrate. curiaglobal.com This approach can be used to convert a readily available and cheaper precursor molecule into a more complex, high-value final product like this compound.
This technique is particularly useful if the full de novo synthesis by the microorganism is inefficient or if certain chemical steps are difficult to achieve through traditional chemistry. In the context of this compound, a biotransformation process could involve:
Synthesizing a structural precursor or an analogue of this compound chemically.
Adding this precursor to a culture of a microorganism (which could be the original producing strain or a different, engineered one) that expresses the specific enzymes (e.g., oxygenases, glycosyltransferases) needed to complete the final steps of the synthesis. nih.gov
This integration of chemical synthesis and biocatalysis can create more efficient and sustainable manufacturing processes. curiaglobal.com For example, research has shown that bacteria expressing oxygenase enzymes can effectively transform precursors of other complex molecules in environmental samples, highlighting the potential of this approach. nih.gov
Ecological Significance and Environmental Interactions of Rotiorinol a
Role in Fungal Defense Mechanisms and Interspecies Interactions
Fungal secondary metabolites are frequently key components of an organism's defense strategy, helping it to compete for resources and deter antagonists. These compounds can exhibit antimicrobial properties, thereby inhibiting the growth of competing fungi and bacteria in their immediate environment.
While the azaphilone class of compounds, to which Rotiorinol A belongs, is noted for exhibiting a wide array of biological activities, including antifungal and antitumor effects, specific studies detailing the defensive or interactive functions of this compound are not extensively documented in publicly available research. nih.gov The production of such metabolites is often a response to environmental stress or the presence of other organisms, suggesting a potential role in mediating interspecies interactions. nih.gov However, without targeted studies on this compound, its specific contributions to fungal defense, such as its spectrum of activity against competing microbes or its role in chemical signaling, remain speculative.
Influence on Microbial Communities and Ecosystem Dynamics
The introduction of bioactive secondary metabolites into an environment can significantly alter the composition and function of local microbial communities. By selectively inhibiting certain species, compounds like this compound could theoretically shape the microbial landscape, influencing nutrient cycling and other fundamental ecosystem processes.
Currently, there is a lack of specific research data on the direct impact of this compound on soil or other environmental microbial communities. The broader ecological consequences, such as shifts in bacterial or fungal populations or effects on ecosystem dynamics following its release into the environment, have not been characterized.
Environmental Fate and Degradation in Natural Systems
There is no specific information available regarding the environmental fate and degradation pathways of this compound. As a complex organic molecule, it is expected to be subject to breakdown by soil and water microorganisms. Fungi and bacteria produce a vast array of enzymes capable of degrading complex polymers and xenobiotics. nih.govmdpi.com However, the specific enzymes, microbial species, and metabolic pathways that might be involved in the degradation of this compound have not been identified. Consequently, its half-life in various environmental compartments and the identity of its degradation products are unknown.
Emerging Research Frontiers and Future Perspectives in Rotiorinol a Studies
Integration of Omics Technologies (e.g., genomics, transcriptomics, proteomics) in Biosynthesis and Mechanism Studies
While Rotiorinol A is recognized as a bioactive compound within the azaphilone class of fungal polyketides, comprehensive studies integrating multi-omics technologies to delineate its biosynthesis and mechanisms of action are an emerging frontier. ontosight.ainih.govresearchgate.net The application of omics is poised to revolutionize our understanding of this and other complex natural products.
Fungi like Chaetomium and Penicillium species, known producers of this compound, often harbor the genetic blueprints for secondary metabolites in biosynthetic gene clusters (BGCs). nih.govresearchgate.net A key future direction is the use of genomics , specifically whole-genome sequencing, to identify the specific PKS (polyketide synthase) and tailoring enzyme-encoding genes within the BGC responsible for this compound production. researchgate.net Identifying the BGC will not only confirm the genetic origin but also open avenues for biosynthetic pathway engineering and heterologous expression to improve yields.
Transcriptomics offers a dynamic view of gene expression, providing insights into how environmental or genetic triggers affect the production of this compound. nih.gov By comparing the transcriptomes of the producing fungus under varying conditions, researchers can identify regulatory elements and transcription factors that control the expression of the this compound BGC. nih.gov This knowledge is critical for optimizing fermentation conditions for enhanced production.
Furthermore, proteomics can elucidate the functional protein landscape, identifying the enzymes actively involved in the biosynthetic pathway and revealing the compound's mechanism of action. researchgate.net For instance, proteomic analysis of cells treated with this compound can uncover protein targets and perturbed cellular pathways, offering direct clues to its biological function. researchgate.net An integrated multi-omics approach, combining genomic, transcriptomic, and proteomic data, represents the definitive future strategy to build a comprehensive model of this compound's biosynthesis and its interaction with biological systems. nih.gov
Computational Approaches and In Silico Modeling for Drug Discovery and SAR
Computational modeling and in silico techniques are indispensable tools for accelerating drug discovery and understanding Structure-Activity Relationships (SAR). springernature.com For this compound and its analogues, these approaches offer a predictive framework to identify potential biological targets and guide the synthesis of more potent derivatives.
A pertinent example is the computational study conducted on Rotiorinol-C, a closely related analogue. springernature.com This research utilized molecular docking to predict the binding potential of Rotiorinol-C against key protein targets of the SARS-CoV-2 virus, including the spike glycoprotein (B1211001) and non-structural proteins. springernature.com Such in silico screening can rapidly evaluate a compound against numerous targets, prioritizing experimental validation. The study calculated binding energies and identified key amino acid residues involved in the interactions, providing a molecular basis for the compound's potential activity. springernature.com
| Target Protein (SARS-CoV-2) | Conformation | Binding Energy (kcal/mol) | Interacting Residues |
| Spike Glycoprotein | Post-fusion | -6.5 | Gln931, Asn936, Asn942, Val1157, Asn1159, Gln1161, Asn1168, Lys1172 |
| Closed State | -6.2 | Arg34, Thr208, Pro209, Leu212, Pro217, Gln218, Phe220 | |
| Open State | -6.3 | Thr33, Phe59, Asp287 | |
| Replicase Polyprotein 1a | - | -6.7 | Lys137, Thr199, Tyr239, Leu286, Leu287, Glu288, Asp289 |
| Non-structural protein 10 | - | -9.82 | Ile55, His83, Lys96, Val116 |
This table summarizes the results of in silico molecular docking studies of Rotiorinol-C with various SARS-CoV-2 protein targets, as reported in the research literature. springernature.com
Future research will likely involve developing Quantitative Structure-Activity Relationship (QSAR) models for the rotiorinol class of compounds. QSAR models correlate variations in the chemical structure with changes in biological activity, providing a predictive tool for designing new analogues with improved efficacy. springernature.com These computational methods, when used in a feedback loop with chemical synthesis and biological testing, can significantly streamline the drug discovery process.
High-Throughput Screening and Phenotypic Profiling
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of compounds against a multitude of biological targets. frontiersin.org While this compound has been identified through classical screening methods for its antifungal properties, the application of large-scale HTS campaigns represents a significant frontier for discovering novel bioactivities. nih.govresearchgate.netijat-aatsea.com
Screening assays have established the antifungal efficacy of this compound and its derivatives against various pathogens. nih.govresearchgate.net For example, this compound has shown potent activity against the human fungal pathogen Candida albicans and the plant pathogen Rigidoporus microporus. nih.govresearchgate.net
| Compound | Target Organism | Activity Metric | Value | Reference(s) |
| This compound | Candida albicans | IC50 | 10.5 µg/mL | nih.govresearchgate.net |
| Rotiorinol | Rigidoporus microporus | ED50 | 26 µg/L | researchgate.netijat-aatsea.com |
| Rotiorinol C | Candida albicans | IC50 | 16.7 µg/mL | nih.govresearchgate.net |
| (-)-Rotiorin | Candida albicans | IC50 | 24.3 µg/mL | nih.gov |
This table presents reported antifungal activities of this compound and related compounds determined from screening assays.
Looking forward, subjecting this compound to extensive HTS libraries, which include thousands of diverse assays for enzymes, receptors, and cellular pathways, could uncover entirely new therapeutic applications beyond its known antifungal effects. frontiersin.org
Complementing target-based HTS is phenotypic profiling , an unbiased approach that assesses the global morphological changes a compound induces in cells. Techniques like the Cell Painting assay use fluorescent dyes to label multiple cellular organelles, generating a unique "phenotypic signature" for each compound. By comparing the signature of this compound to a library of reference compounds with known mechanisms of action, researchers can generate hypotheses about its molecular targets and pathways. This approach is particularly valuable for identifying first-in-class compounds or for de-orphaning natural products whose mechanisms are unknown.
Development of Advanced Delivery Systems for Research Applications
The translation of promising natural products from the laboratory to clinical or practical applications often faces hurdles related to their physicochemical properties, such as poor solubility and stability. The development of advanced delivery systems is a critical research area to overcome these limitations.
Notably, research has already demonstrated the feasibility of formulating this compound into an advanced delivery system. Studies on the biocontrol of coffee anthracnose have reported the use of a "nano-rotiorinol" formulation. neliti.comresearchgate.net The application of this nano-formulation was shown to significantly reduce disease incidence, highlighting the potential of nanotechnology to enhance the compound's efficacy. neliti.comresearchgate.net
Building on this precedent, a future perspective involves the design and evaluation of various other delivery platforms for research purposes. Encapsulating this compound in carriers such as liposomes or polymeric nanoparticles could enhance its aqueous solubility, protect it from degradation, and facilitate its uptake into cells for in vitro mechanism-of-action studies. For preclinical animal studies, these advanced formulations can improve bioavailability and allow for controlled or targeted release, ensuring that adequate concentrations reach the desired site of action. The development of such systems is paramount for conducting robust and reproducible biological evaluations and for unlocking the full therapeutic potential of this compound.
Q & A
Q. What spectroscopic and computational methods are essential for the structural elucidation of Rotiorinol A?
this compound’s structural characterization relies on a combination of 1D/2D NMR (e.g., , , HMBC, ROESY) to assign planar structures and stereochemistry. Circular dichroism (CD) spectroscopy is critical for determining absolute configurations (e.g., 11R, 12S), while X-ray crystallography provides unambiguous confirmation. Computational tools like density functional theory (DFT) can validate NMR and CD data .
Q. How is this compound sourced in natural product research, and what are its biosynthetic implications?
this compound is typically isolated from endophytic fungi such as Pestalotiopsis microspora. Its azaphilone backbone suggests a polyketide synthase (PKS) biosynthetic origin. Researchers should prioritize strain selection, fermentation optimization, and LC-MS-guided isolation to enhance yield .
Q. What analytical criteria ensure the purity and structural integrity of this compound during isolation?
Purity is validated via HPLC-UV/HRMS, ensuring a single peak with >95% purity. Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) confirm molecular composition. Specific optical rotation ([α]) must align with literature values (e.g., [α] −980 for this compound derivatives), though solvent and concentration effects require careful documentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported specific optical rotation values for this compound derivatives?
Discrepancies in optical rotation (e.g., [α] −741 vs. −158 for similar compounds) may arise from solvent polarity, concentration, or stereochemical impurities. Mitigation strategies include:
Q. What experimental strategies address challenges in determining the absolute configuration of this compound analogs when traditional methods fail?
When Mosher ester analysis fails due to anomalous Δδ values (e.g., irregular esterification in pitholides), alternative approaches include:
Q. How can in silico tools improve the prediction of this compound’s bioactivity and target interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model this compound’s binding to targets like kinases or oxidoreductases. Pharmacophore mapping aligns its azaphilone core with known bioactive scaffolds. Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Q. What methodologies optimize the total synthesis of this compound to address low natural abundance?
Key steps include:
Q. How should researchers design studies to investigate this compound’s mechanism of action amid conflicting bioactivity reports?
Apply the PICOT framework:
- Population: Specific cell lines (e.g., cancer vs. normal).
- Intervention: Dose-response assays with this compound.
- Comparison: Positive controls (e.g., quercetin for antioxidant activity).
- Outcome: Transcriptomic/proteomic profiling to identify pathways.
- Time: Longitudinal exposure studies to differentiate acute vs. chronic effects .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?
Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay conditions, cell viability thresholds). Apply Bayesian meta-analysis to reconcile disparate results. Report effect sizes with 95% confidence intervals to quantify uncertainty .
Q. How can researchers align this compound studies with ethical and reproducibility standards in natural product chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
